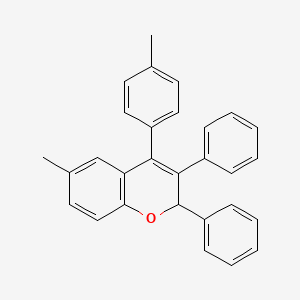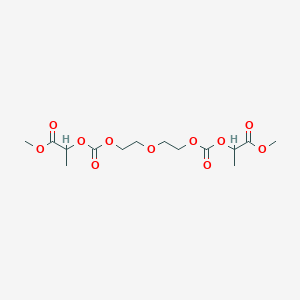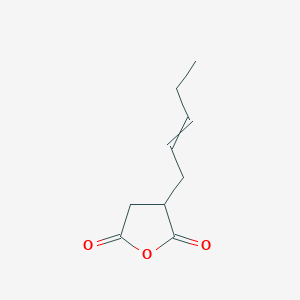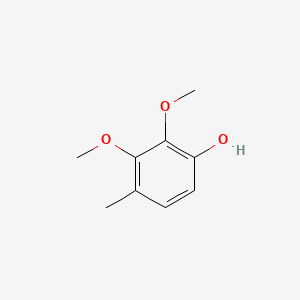
2,3-Dimethoxy-4-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethoxy-4-methylphenol is an organic compound with the molecular formula C9H12O3. It is a derivative of phenol, characterized by the presence of two methoxy groups (-OCH3) and a methyl group (-CH3) attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and as a flavoring agent due to its distinctive odor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Dimethoxy-4-methylphenol can be synthesized through several methods. One common approach involves the methylation of 4-methylphenol (p-cresol) using methanol and a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, where the methanol acts as both the solvent and the methylating agent .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of more efficient catalytic processes. For example, the methylation of 4-methylphenol can be catalyzed by acidic catalysts such as sulfuric acid or zeolites, which enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethoxy-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, such as 2,3-dimethoxy-5-methylbenzoquinone.
Reduction: Reduction reactions can convert the compound into corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: 2,3-Dimethoxy-5-methylbenzoquinone.
Reduction: Corresponding hydroquinones.
Substitution: Various substituted phenols depending on the reagents used.
Applications De Recherche Scientifique
2,3-Dimethoxy-4-methylphenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3-Dimethoxy-4-methylphenol involves its interaction with various molecular targets and pathways. Its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage . The antibacterial activity is likely due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethoxy-4-methylphenol: Similar structure but with methoxy groups at different positions.
3,5-Dimethoxy-4-hydroxytoluene: Another derivative with different substitution patterns.
Uniqueness
2,3-Dimethoxy-4-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and methyl groups enhances its reactivity and bioactivity compared to other similar compounds .
Propriétés
Numéro CAS |
6375-85-5 |
|---|---|
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
2,3-dimethoxy-4-methylphenol |
InChI |
InChI=1S/C9H12O3/c1-6-4-5-7(10)9(12-3)8(6)11-2/h4-5,10H,1-3H3 |
Clé InChI |
PZHLHCXQYZCQCF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



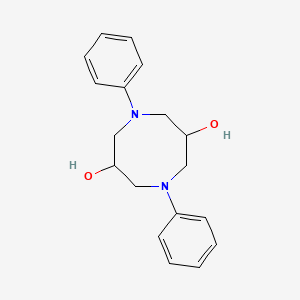
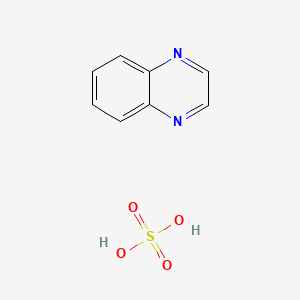
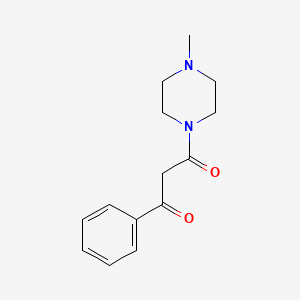
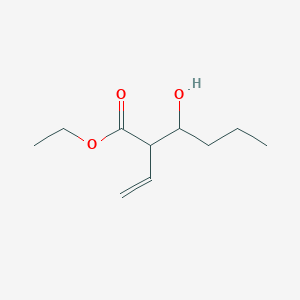
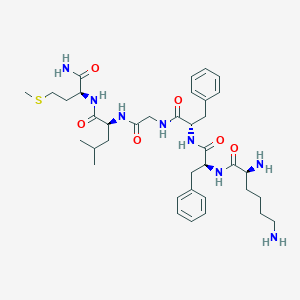
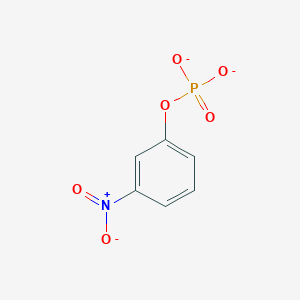
![Methyl 2-[[4-[bis(2-hydroxyethyl)amino]phenyl]methylsulfonyl]acetate](/img/structure/B14728663.png)
![N-{[(Naphthalen-2-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B14728674.png)

